molecular formula C92H142O46 B1631376 Clematomandshurica saponin B CAS No. 916649-91-7

Clematomandshurica saponin B

Cat. No. B1631376
M. Wt: 1984.1 g/mol
InChI Key: NMYXWQYOXWOLSB-ZSBIDDPTSA-N
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Description

Clematomandshurica saponin B is a triterpenoid saponin . It is a type of secondary metabolite found in Clematis species .


Synthesis Analysis

Triterpenoid saponins, including Clematomandshurica saponin B, are synthesized in plants through complex metabolic pathways . A study on Soapberry (Sapindus mukorossi Gaertn.) revealed the regulatory networks of triterpenoid saponin metabolism involving microRNAs and mRNAs .


Molecular Structure Analysis

The molecular formula of Clematomandshurica saponin B is C92H142O46 . The molecular weight is 1984.08 . The structure of Clematomandshurica saponin B was elucidated based on spectroscopic evidence and hydrolysis .

Scientific Research Applications

Anti-Inflammatory and Anticancer Properties

Research has identified the anti-inflammatory and anticancer properties of Clematomandshurica saponin B. This saponin, along with others isolated from Clematis mandshurica, has shown significant inhibitory activity on cyclooxygenase-2, an enzyme involved in inflammation and pain processes (Shepo Shi et al., 2006). Additionally, certain saponins from this plant exhibited antiproliferative effects against human prostate cancer cells, suggesting potential for cancer treatment (Yi-Xia Gong et al., 2013).

Triterpenoid Saponins: Structure and Bioactivity

New triterpenoid saponins, including Clematomandshurica saponin B, have been isolated and characterized for their structural and pharmacological activities. These studies contribute to our understanding of how these compounds can be used in traditional and modern medicine (Fang-Yan Dong et al., 2010).

Cytotoxic Effects Against Cancer Cells

Clematomandshurica saponin B, among other saponins from Clematis mandshurica, has been found to have cytotoxic effects against various human cancer cell lines, particularly colorectal cancer cells. This discovery opens potential avenues for developing new anticancer therapies (Yu-xin He et al., 2011).

Ethnopharmacological Relevance

The genus Clematis, to which Clematomandshurica saponin B belongs, has been traditionally used in various medical systems for treating multiple ailments. Its diverse chemical constituents, including triterpene saponins, offer a rich source for pharmacological research and potential drug development (R. Chawla et al., 2012).

Cardioprotective Activities

Some studies have highlighted the cardioprotective activities of triterpenoid saponins from Clematis species, including Clematomandshurica saponin B. These saponins have shown positive effects in reducing heart damage in certain pathological conditions (Wei Zhang et al., 2013).

Anti-Inflammatory and COX Enzyme Inhibition

Further studies reinforce the anti-inflammatory properties of Clematomandshurica saponin B, particularly its ability to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory response (Qiang Fu et al., 2010).

Nitric Oxide Production Inhibition

Clematomandshurica saponin B has also been studied for its potential to inhibit nitric oxide production, a critical mediator in various physiological and pathophysiological processes, including inflammation and cancer (Qiang Fu et al., 2018).

Future Directions

The Clematis genus, which includes the species that produce Clematomandshurica saponin B, is a rich source of pharmaceutically active components . Future research will likely focus on the sustainable utilization of Clematis medicinal resources and the discovery of novel compounds with potential clinical utility . Systems biology and omics technologies are expected to play an increasingly important role in this research .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-5-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H142O46/c1-34-52(98)59(105)66(112)77(124-34)121-32-46-57(103)62(108)76(133-51(97)17-13-37-12-15-42(119-11)40(95)26-37)85(131-46)135-73-44(29-94)128-81(70(116)64(73)110)129-47-33-123-79(65(111)58(47)104)136-74-54(100)36(3)126-83(71(74)117)137-75-55(101)41(96)30-120-84(75)132-50-19-20-89(8)48(88(50,6)7)18-21-91(10)49(89)16-14-38-39-27-87(4,5)22-24-92(39,25-23-90(38,91)9)86(118)138-82-68(114)61(107)56(102)45(130-82)31-122-78-69(115)63(109)72(43(28-93)127-78)134-80-67(113)60(106)53(99)35(2)125-80/h12-15,17,26,34-36,39,41,43-50,52-85,93-96,98-117H,16,18-25,27-33H2,1-11H3/b17-13+/t34-,35-,36-,39-,41-,43+,44+,45+,46+,47+,48-,49+,50-,52-,53-,54-,55-,56+,57+,58+,59+,60+,61-,62-,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,89-,90+,91+,92-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYXWQYOXWOLSB-ZSBIDDPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4COC(C(C4O)O)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)C)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)OC(=O)C=CC1=CC(=C(C=C1)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H]([C@@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H]([C@H](CO[C@H]6O[C@H]7CC[C@]8([C@H](C7(C)C)CC[C@@]9([C@@H]8CC=C1[C@]9(CC[C@@]2([C@H]1CC(CC2)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)OC(=O)/C=C/C1=CC(=C(C=C1)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H142O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1984.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clematomandshurica saponin B

Citations

For This Compound
8
Citations
S Shi, D Jiang, C Dong, P Tu - Journal of natural products, 2006 - ACS Publications
… -rhamnopyranosyl-(1→2)-α-l-arabinopyranosyloleanolic acid 28-O-α-l-rhamnopyranosyl-(1→4)-β-d-glucopyranosyl-(1→6)-β-d-glucopyranoside, named clematomandshurica saponin B…
Number of citations: 68 pubs.acs.org
JX WANG - Chinese Traditional and Herbal Drugs, 2019 - pesquisa.bvsalud.org
Objective: To study the chemical constituents from the roots of Clematis manshurica. Methods: Ten compounds were separated and purified by silica gel, Sephadex LH-20, and …
Number of citations: 1 pesquisa.bvsalud.org
LX Guo, R Li, K Liu, J Yang, HJ Li, SL Li, JQ Liu… - … of Chromatography A, 2015 - Elsevier
Traditional Chinese medicines (TCMs)-based products are becoming more and more popular over the world. To ensure the safety and efficacy, authentication of Chinese medicinal …
Number of citations: 42 www.sciencedirect.com
SQ Jiang, ZJ Guo, T Pan, XX Xu, YN Yang… - … of Pharmaceutical and …, 2022 - Elsevier
… The content of Clematichinenoside AR and Clematomandshurica saponin B was the … E, Clematichinenoside C and Clematomandshurica saponin B increased with the uptrend of …
Number of citations: 3 www.sciencedirect.com
T Lin, L Wang, Y Zhang, J Zhang, D Zhou… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Clematis chinensis Osbeck (C. chinensis), Clematis hexapetala Pall (C. hexapetala) and Clematis terniflora var. mandshurica Rupr (C. mandshurica) …
Number of citations: 18 www.sciencedirect.com
B Dinda, S Debnath, BC Mohanta… - Chemistry & …, 2010 - Wiley Online Library
Naturally occurring new triterpenoid saponins reported from mid‐1996 to March, 2007 are reviewed including their physical constants and plant sources, and are compiled in Table 1. …
Number of citations: 184 onlinelibrary.wiley.com
R Chawla, S Kumar, A Sharma - Journal of ethnopharmacology, 2012 - Elsevier
ETHNOPHARMACOLOGICAL RELEVANCE: Twenty six species of the genus Clematis (Ranunculaceae) have been traditionally used in various systems of medicine for the treatment …
Number of citations: 100 www.sciencedirect.com
王洁雪, 李秉轲, 杨敏, 杜琳, 陈聪地, 杨帆, 杨鸿均 - 中草药, 2019 - cqvip.com
… ,分别鉴定为威灵仙皂苷L(1),clematichinenoside A(2),clematochinenoside F(3),clematernoside A(4),clematichinenoside B(5),clematichinenoside C(6),clematomandshurica saponin B(7),…
Number of citations: 3 www.cqvip.com

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